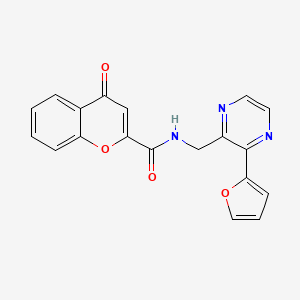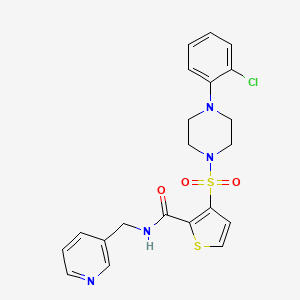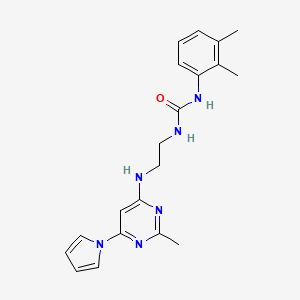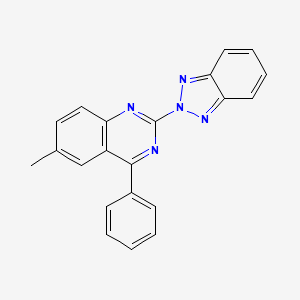![molecular formula C19H13F2N3O2S2 B2829404 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-70-8](/img/structure/B2829404.png)
2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H13F2N3O2S2 . It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Applications De Recherche Scientifique
Inhibition of Kynurenine 3-Hydroxylase
Compounds like 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been studied for their role in inhibiting kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in various physiological processes, including the regulation of immune responses and neuroprotection. Inhibitors of this enzyme, like the mentioned compound, are valuable for investigating the pathophysiological role of the kynurenine pathway, especially after neuronal injury (Röver et al., 1997).
Anticancer and Anti-HCV Agent
Sulfonamides, including derivatives similar to this compound, have been synthesized and evaluated for their potential in treating various diseases. For instance, some sulfonamide derivatives have shown promising results as anticancer and anti-HCV (Hepatitis C Virus) agents. These compounds have been tested for their activity against specific RNA-dependent RNA polymerase and demonstrated significant effects, indicating their potential in developing therapeutic agents for these conditions (Küçükgüzel et al., 2013).
Photodynamic Therapy Application
Sulfonamide derivatives have been investigated for their use in photodynamic therapy, particularly in the treatment of cancer. Compounds with structures similar to this compound have shown properties useful in this therapy, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential candidates as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Treatment of Idiopathic Pulmonary Fibrosis
Some phosphatidylinositol 3-kinase inhibitors, structurally related to this compound, have been claimed for use in treating idiopathic pulmonary fibrosis. Preliminary data support these claims, suggesting their potential effectiveness in managing this condition (Norman, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention .
Mode of Action
The compound interacts with its target, PI3K, through a hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is capable of making a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and survival.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This disruption can lead to decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer.
Orientations Futures
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-4-5-12(18-23-15-3-2-8-22-19(15)27-18)9-16(11)24-28(25,26)17-7-6-13(20)10-14(17)21/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPFBITDLCTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)
![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)


![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)

![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)


![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829344.png)